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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(R)-2-Bromobutanoic acid, a chiral building block of significant interest in pharmaceutical and

chemical synthesis. The information presented herein is intended to support research and

development activities by providing detailed spectral analysis and the underlying experimental

protocols.

It is important to note that while the focus of this guide is the (R)-enantiomer, standard

spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry do not

differentiate between enantiomers in an achiral environment. Therefore, the data presented,

obtained from sources analyzing racemic or unspecified "2-bromobutanoic acid," is

representative of the (R)-enantiomer.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry for 2-bromobutanoic acid.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

~11.5 Singlet (broad) -COOH -

~4.25 Triplet CH-Br ~7.5

~2.10 Multiplet -CH₂- ~7.5

~1.05 Triplet -CH₃ ~7.5

Note: Precise, publicly available high-resolution ¹H NMR data with confirmed chemical shifts

and coupling constants for 2-bromobutanoic acid is limited. The data presented is an estimation

based on spectral images and data for structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppm Assignment

~175 C=O

~45 CH-Br

~28 -CH₂-

~12 -CH₃

Note: The chemical shifts are estimated based on typical values for haloalkanoic acids and

related structures. Specific experimental values may vary depending on the solvent and other

acquisition parameters.

Table 3: Infrared (IR) Spectroscopy Peak Table
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

~2975, ~2940, ~2880 Medium-Strong C-H stretch (Alkyl)

~1710 Strong C=O stretch (Carboxylic Acid)

~1460 Medium C-H bend (Alkyl)

~1290 Medium C-O stretch

~940 Medium, Broad O-H bend

~650 Medium-Strong C-Br stretch

Note: This peak list is a representative compilation based on the gas-phase IR spectrum

available from the NIST WebBook and general IR absorption tables for functional groups.

Table 4: Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment

168 Low [M+H]⁺ (with ⁸¹Br)

166 Low [M+H]⁺ (with ⁷⁹Br)

140 Moderate [M-C₂H₅]⁺ (with ⁸¹Br)

138 Moderate [M-C₂H₅]⁺ (with ⁷⁹Br)

121 Moderate [M-COOH]⁺ (with ⁸¹Br)

119 Moderate [M-COOH]⁺ (with ⁷⁹Br)

87 High [M-Br]⁺

41 High [C₃H₅]⁺

Source: Data compiled from the NIST WebBook and PubChem databases for 2-bromobutyric

acid.

Experimental Protocols
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The following are detailed methodologies representative of the procedures used to acquire the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(R)-2-Bromobutanoic acid

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Bromobutanoic acid in 0.6-

0.7 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(R)-2-Bromobutanoic acid

FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR)

accessory.

Salt plates (e.g., NaCl or KBr) or a clean ATR crystal.

Volatile solvent for cleaning (e.g., isopropanol).

Procedure (Liquid Film Method):

Background Spectrum: Record a background spectrum of the clean, empty sample

compartment.

Sample Preparation: Place one to two drops of neat (R)-2-Bromobutanoic acid onto a

clean salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform

liquid film.
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Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and

acquire the sample spectrum.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a

suitable solvent and dry them completely before storage.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(R)-2-Bromobutanoic acid

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Anhydrous solvent (e.g., acetonitrile)

GC-MS instrument with an electron ionization (EI) source.

Procedure:

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic

acid is often derivatized.

Dissolve ~1 mg of (R)-2-Bromobutanoic acid in 100 µL of anhydrous acetonitrile.

Add 100 µL of BSTFA.
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Heat the mixture at 60-70 °C for 30 minutes.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: 5 minutes at 250 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 2 scans/second.

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to the derivatized analyte. The mass spectrum of this peak is then examined

for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (R)-2-Bromobutanoic acid.
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Spectroscopic Analysis Workflow for (R)-2-Bromobutanoic Acid
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Caption: Logical workflow for the spectroscopic analysis of (R)-2-Bromobutanoic acid.

To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b027810?utm_src=pdf-body-img
https://www.benchchem.com/product/b027810?utm_src=pdf-body
https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data
https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data
https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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